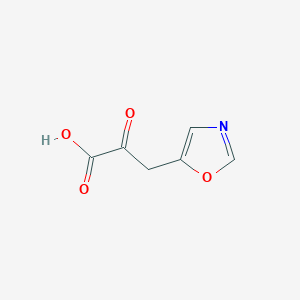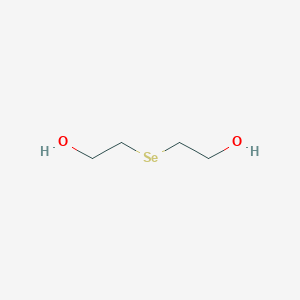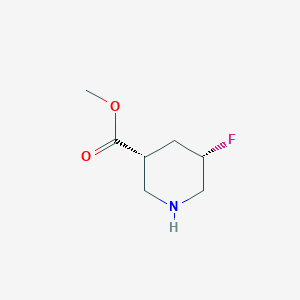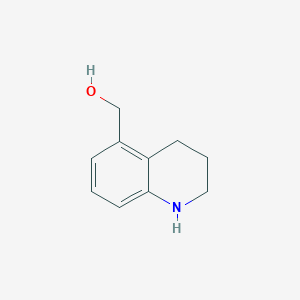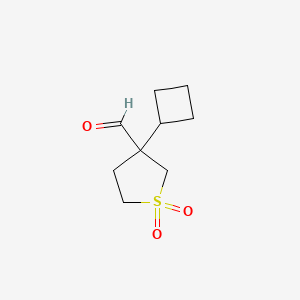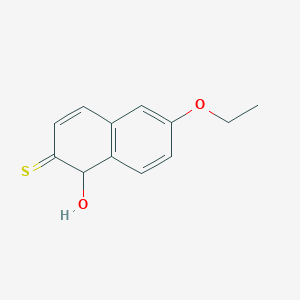
6-Ethoxy-1-hydroxynaphthalene-2(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethoxy-1-hydroxynaphthalene-2(1H)-thione is an organic compound belonging to the naphthalene derivatives. Naphthalene derivatives are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, dyes, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-1-hydroxynaphthalene-2(1H)-thione typically involves the following steps:
Ethoxylation: Introduction of an ethoxy group to the naphthalene ring.
Hydroxylation: Addition of a hydroxyl group to the naphthalene ring.
Thionation: Conversion of a carbonyl group to a thione group.
Industrial Production Methods
Industrial production methods may involve:
Catalytic processes: Using catalysts to enhance reaction rates and yields.
Batch or continuous flow reactors: Depending on the scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the ethoxy or hydroxyl groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
Sulfoxides and sulfones: From oxidation reactions.
Thiols: From reduction reactions.
Substituted naphthalenes: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in organic synthesis.
Biology: As a probe or reagent in biochemical assays.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Ethoxy-1-hydroxynaphthalene-2(1H)-thione involves:
Molecular targets: Interaction with specific enzymes or receptors.
Pathways involved: Modulation of biochemical pathways through its reactive functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hydroxynaphthalene-2(1H)-thione: Lacks the ethoxy group.
6-Methoxy-1-hydroxynaphthalene-2(1H)-thione: Has a methoxy group instead of an ethoxy group.
Uniqueness
- The presence of the ethoxy group in 6-Ethoxy-1-hydroxynaphthalene-2(1H)-thione may confer unique chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C12H12O2S |
|---|---|
Molekulargewicht |
220.29 g/mol |
IUPAC-Name |
6-ethoxy-1-hydroxy-1H-naphthalene-2-thione |
InChI |
InChI=1S/C12H12O2S/c1-2-14-9-4-5-10-8(7-9)3-6-11(15)12(10)13/h3-7,12-13H,2H2,1H3 |
InChI-Schlüssel |
YNMYDKFEWBFCEE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)C(C(=S)C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


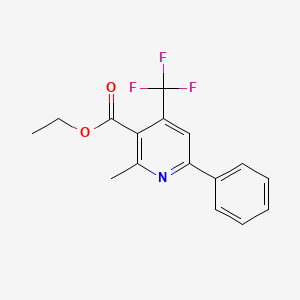
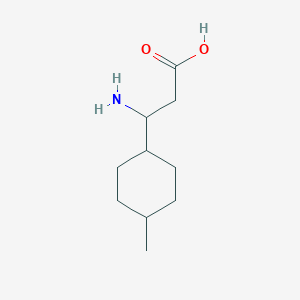
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylethyl)-](/img/structure/B13341540.png)
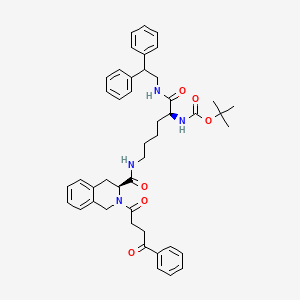
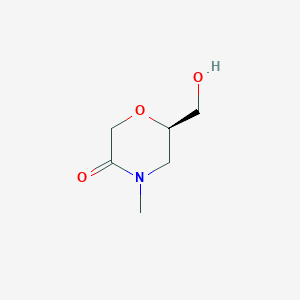
![N-{2-[(thiolan-3-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13341569.png)
